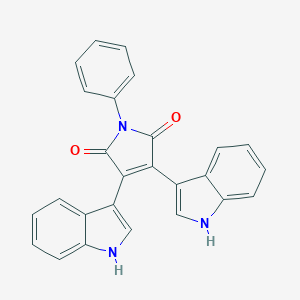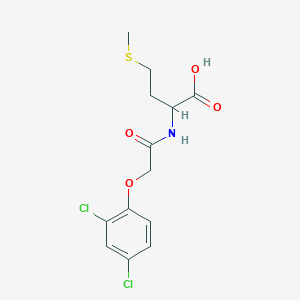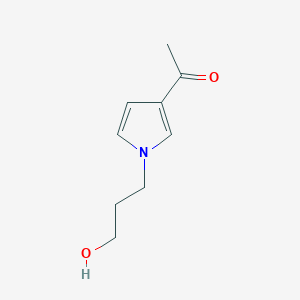
2-(1H-Benzimidazol-1-yl)ethane-1-thiol
Overview
Description
2-(1H-Benzimidazol-1-yl)ethane-1-thiol, also known as BZT, is a chemical compound that has been extensively studied for its potential use in scientific research. BZT belongs to the class of thiol-containing compounds, which have been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
2-(1H-Benzimidazol-1-yl)ethane-1-thiol acts as a selective dopamine uptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. The exact mechanism of action of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol is not fully understood, but it is believed to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into presynaptic neurons.
Biochemical And Physiological Effects
2-(1H-Benzimidazol-1-yl)ethane-1-thiol has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine signaling, enhanced locomotor activity, and increased reward-seeking behavior. These effects are thought to be due to the inhibition of DAT by 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, which leads to an increase in dopamine concentration in the synaptic cleft.
Advantages And Limitations For Lab Experiments
2-(1H-Benzimidazol-1-yl)ethane-1-thiol has several advantages as a research tool, including its selectivity for DAT and its potential use in the treatment of neurological disorders and addiction. However, there are also several limitations to the use of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research on 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, including the development of more selective and potent dopamine uptake inhibitors, the investigation of the potential therapeutic uses of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in neurological disorders and addiction, and the exploration of the biochemical and physiological effects of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in different animal models. Further research is needed to fully understand the potential uses and limitations of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a research tool and therapeutic agent.
Conclusion
In conclusion, 2-(1H-Benzimidazol-1-yl)ethane-1-thiol is a chemical compound that has been extensively studied for its potential use in scientific research. 2-(1H-Benzimidazol-1-yl)ethane-1-thiol acts as a selective dopamine uptake inhibitor and has been shown to exhibit a range of biochemical and physiological effects. While there are several advantages to the use of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a research tool, there are also several limitations that must be carefully considered. Future research on 2-(1H-Benzimidazol-1-yl)ethane-1-thiol has the potential to lead to new insights into the mechanisms of dopamine signaling and the development of new treatments for neurological disorders and addiction.
Scientific Research Applications
2-(1H-Benzimidazol-1-yl)ethane-1-thiol has been the subject of numerous scientific studies due to its potential use as a selective dopamine uptake inhibitor. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 2-(1H-Benzimidazol-1-yl)ethane-1-thiol has also been studied for its potential use in drug abuse and addiction research, as it has been shown to inhibit the reuptake of dopamine in the brain, which is a key mechanism in the development of addiction.
properties
CAS RN |
135206-61-0 |
|---|---|
Product Name |
2-(1H-Benzimidazol-1-yl)ethane-1-thiol |
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)ethanethiol |
InChI |
InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 |
InChI Key |
RJNFOYZSIWLCOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CCS |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCS |
synonyms |
1H-Benzimidazole-1-ethanethiol(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














